molecular formula C13H11NO B14027193 3-Methyl-4-(pyridin-4-yl)benzaldehyde

3-Methyl-4-(pyridin-4-yl)benzaldehyde

Cat. No.: B14027193
M. Wt: 197.23 g/mol
InChI Key: VXRVBBZQTCBQJJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.24 g/mol . It is characterized by a benzaldehyde group substituted with a methyl group at the 3-position and a pyridinyl group at the 4-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyridin-4-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 4-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyridinyl group can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyridinyl groups at specific positions allows for unique interactions in chemical reactions and biological systems .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-methyl-4-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-8-11(9-15)2-3-13(10)12-4-6-14-7-5-12/h2-9H,1H3

InChI Key

VXRVBBZQTCBQJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=NC=C2

Origin of Product

United States

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